

# An In-depth Technical Guide to 2-Ethylhexanamide: Discovery, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Ethylhexanamide

Cat. No.: B1203107

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## Introduction

**2-Ethylhexanamide**, a primary amide derivative of 2-ethylhexanoic acid, is a versatile organic compound with the molecular formula  $C_8H_{17}NO$ .<sup>[1]</sup> While its specific discovery is not well-documented, its history is intrinsically linked to the industrial production of its precursor, 2-ethylhexanoic acid, and the broader development of amide synthesis methodologies. This technical guide provides a comprehensive overview of **2-Ethylhexanamide**, covering its historical context, physicochemical properties, detailed synthesis protocols, and its current and potential applications in various scientific fields.

## Historical Context

The history of **2-Ethylhexanamide** is not marked by a singular discovery but rather by the gradual evolution of organic synthesis. The development of the Schotten-Baumann reaction in the late 19th century provided a foundational method for synthesizing amides from acid chlorides and amines, a principle that underlies one of the common synthesis routes for **2-Ethylhexanamide**. The industrial availability of 2-ethylhexanoic acid, a key starting material, was a critical factor in the increased accessibility of its derivatives, including **2-Ethylhexanamide**. While early patents and literature specifically naming **2-Ethylhexanamide**

are scarce, its utility as a chemical intermediate and its potential biological activities have led to its continued study and application in modern research and development.

## Physicochemical Properties

A summary of the key quantitative data for **2-Ethylhexanamide** is presented in the table below, providing a valuable reference for laboratory and industrial applications.

Property	Value	Reference
IUPAC Name	2-ethylhexanamide	[2]
Synonyms	Ethylbutylacetamide	[2]
CAS Number	4164-92-5	[2]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> NO	[1][3]
Molecular Weight	143.23 g/mol	[2]
Boiling Point	274.6 °C at 760 mmHg	[3]
Flash Point	119.9 °C	[3]
Density	0.885 g/cm <sup>3</sup>	[3]
Water Solubility	4.4 g/L at 37 °C	[3]
Vapor Pressure	0.00535 mmHg at 25°C	[3]
Refractive Index	1.44	[3]
LogP	2.38840	[3]

## Spectroscopic Data

Spectrum Type	Key Features
$^1\text{H}$ NMR	Expected signals for the ethyl and butyl groups, as well as the amide protons.
$^{13}\text{C}$ NMR	Expected signals for the eight carbon atoms, including the characteristic carbonyl carbon of the amide group.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 143.23 g/mol .
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide carbonyl group, and C-H stretching of the alkyl chains.

## Experimental Protocols

### Synthesis of 2-Ethylhexanamide from 2-Ethylhexanoic Acid

This method involves the conversion of 2-ethylhexanoic acid to its acid chloride, followed by amidation.

Materials:

- 2-Ethylhexanoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Ammonia or an appropriate amine
- Anhydrous benzene (or a suitable alternative solvent)
- Ice
- 50% Potassium hydroxide (KOH) solution

#### Procedure:

- In a round-bottom flask, dissolve 2-ethylhexanoic acid in anhydrous benzene.
- Slowly add thionyl chloride to the solution while stirring. The reaction is typically performed at a controlled temperature, for instance, between 0-25°C.[1]
- After the addition is complete, the reaction mixture is typically stirred for 2-6 hours to ensure the complete formation of the acid chloride.[1]
- The excess thionyl chloride is then carefully decomposed by adding a mixture of crushed ice and water.
- The resulting solution is made alkaline by the addition of a cold 50% potassium hydroxide solution.[1]
- The **2-Ethylhexanamide** product is then extracted using an appropriate organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

## Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide

This protocol details the dehydration of **2-Ethylhexanamide** to form the corresponding nitrile.  
[4]

#### Materials:

- **2-Ethylhexanamide** (286 g, 2 moles)
- Thionyl chloride (357 g, 3 moles)
- Dry benzene (300 ml)
- Crushed ice (100 g)
- Water (100 ml)

- Cold 50% potassium hydroxide solution

#### Procedure:

- In a suitable reaction vessel, combine **2-Ethylhexanamide**, dry benzene, and thionyl chloride.<sup>[4]</sup>
- Heat the reaction mixture to 75-80°C for 4.5 hours under reflux.<sup>[1]</sup> A gas trap should be used to manage the evolved SO<sub>2</sub> and HCl gases.<sup>[4]</sup>
- After cooling, decompose the excess thionyl chloride by carefully adding a mixture of crushed ice and water.<sup>[1]</sup>
- Neutralize the mixture with cold 50% potassium hydroxide solution while stirring and cooling.<sup>[4]</sup>
- Transfer the mixture to a separatory funnel and extract the product with benzene.
- Wash the combined benzene extracts, dry over a suitable drying agent, and remove the benzene by distillation.
- The resulting 2-ethylhexanenitrile can be purified by fractional distillation. This procedure typically yields 86-94% of the theoretical amount.<sup>[1]</sup>

## Applications and Biological Activity

**2-Ethylhexanamide** serves as a valuable intermediate in organic synthesis and has been investigated for various applications.

- **Chemical Synthesis:** It is a key precursor in the production of 2-ethylhexanenitrile, a versatile intermediate for plasticizers, surfactants, and corrosion inhibitors.<sup>[4][5]</sup>
- **Hydrometallurgy:** N,N-dialkyl derivatives of **2-Ethylhexanamide** are explored as specialized extractants for the separation of actinides like uranium and plutonium from spent nuclear fuel.<sup>[6]</sup>
- **Potential Therapeutic Effects:** Research suggests that **2-Ethylhexanamide** may possess biological activity. It has been investigated for its potential antiepileptic effects.<sup>[1]</sup>

## Interaction with Carbonic Anhydrase and Amide Hydrolases

**2-Ethylhexanamide** is reported to interact with carbonic anhydrase 2 and amide hydrolases, suggesting potential roles in modulating cellular metabolism and signaling pathways.[1]

**Carbonic Anhydrase Inhibition:** Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[7] Inhibition of these enzymes can have various physiological effects, including diuretic and antiglaucoma effects.[7] The interaction of **2-Ethylhexanamide** with carbonic anhydrase 2 suggests it may influence acid-base balance and related metabolic processes.[1]

**Fatty Acid Amide Hydrolase (FAAH) Interaction:** Fatty acid amide hydrolase is the primary enzyme responsible for the degradation of fatty acid ethanolamides, including the endocannabinoid anandamide.[8] Inhibition of FAAH can lead to increased levels of these bioactive lipids, which are involved in pain, inflammation, and neuroprotection.[9][10] The interaction of **2-Ethylhexanamide** with amide hydrolases suggests a potential to modulate these signaling pathways.[1]

## Visualizations

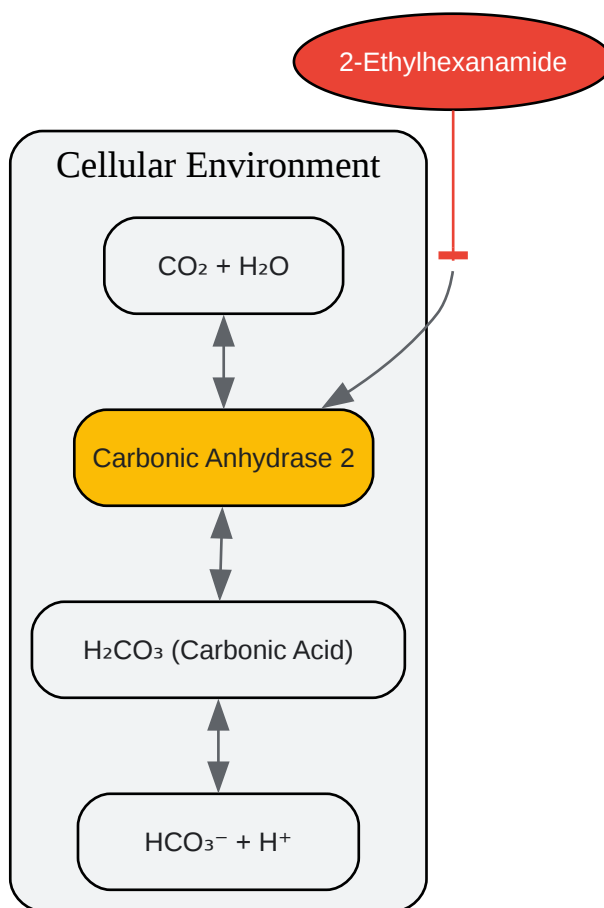
### Experimental Workflow: Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide



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Caption: Workflow for the synthesis of 2-Ethylhexanenitrile.

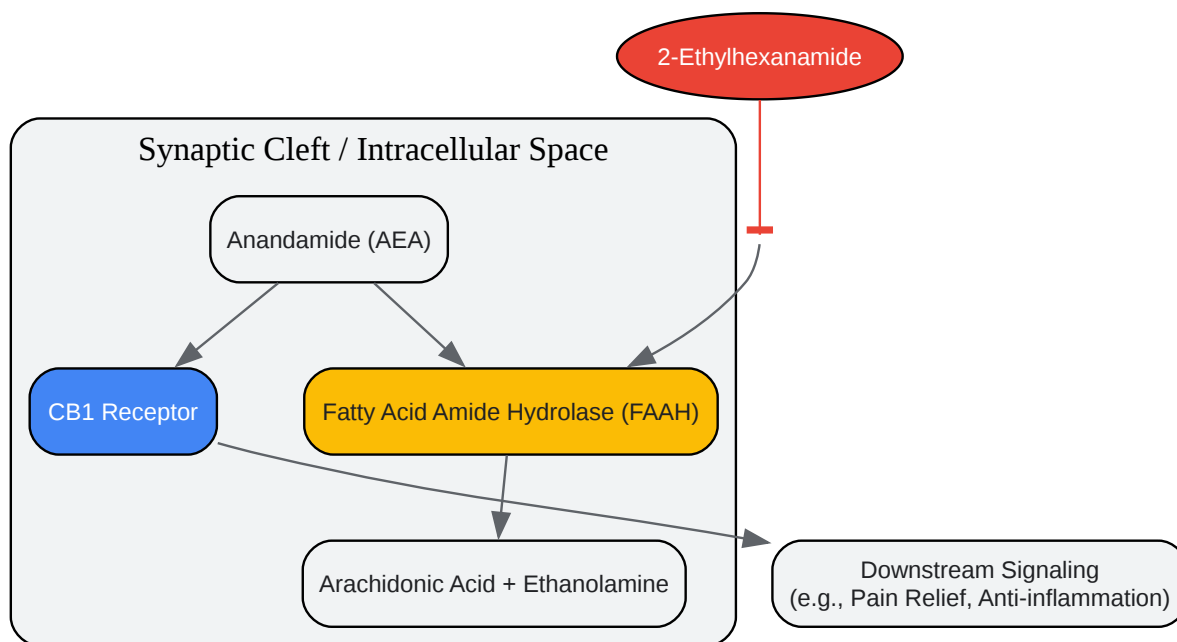
## Potential Biological Pathway: Carbonic Anhydrase Inhibition



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Caption: Potential inhibition of Carbonic Anhydrase 2.

## Potential Biological Pathway: FAAH Inhibition



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Caption: Potential inhibition of Fatty Acid Amide Hydrolase (FAAH).

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